

High-Sensitivity Time-Resolved Fluoroimmunoassay (TRFIA) using Europium Chelates

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Compound of Interest

Compound Name:	Europium(III) acetylacetonate hydrate
CAS No.:	181266-82-0
Cat. No.:	B1142977

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Abstract

This guide details the development and execution of a Time-Resolved Fluoroimmunoassay (TRFIA) utilizing Europium (Eu^{3+}) chelates.[1][2][3][4] Unlike conventional fluorophores (e.g., FITC, Rhodamine) limited by background autofluorescence and small Stokes shifts, Eu-chelates offer a fluorescence lifetime 100,000–1,000,000 times longer (microseconds vs. nanoseconds). This protocol utilizes the Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFI) principle, where a non-fluorescent labeling chelate is converted into a highly fluorescent micellar complex prior to detection.[5] This method achieves sensitivity limits in the femtomolar (fM) range, superior to standard ELISA.

Scientific Principles & Mechanism[6] The Physics of Lanthanide Fluorescence

Europium fluorescence relies on the Antenna Effect. Free Eu^{3+} ions are weakly fluorescent due to forbidden

transitions. To generate signal, the ion must be chelated by an organic ligand (the "antenna") that absorbs excitation energy and transfers it to the Eu^{3+} excited state.

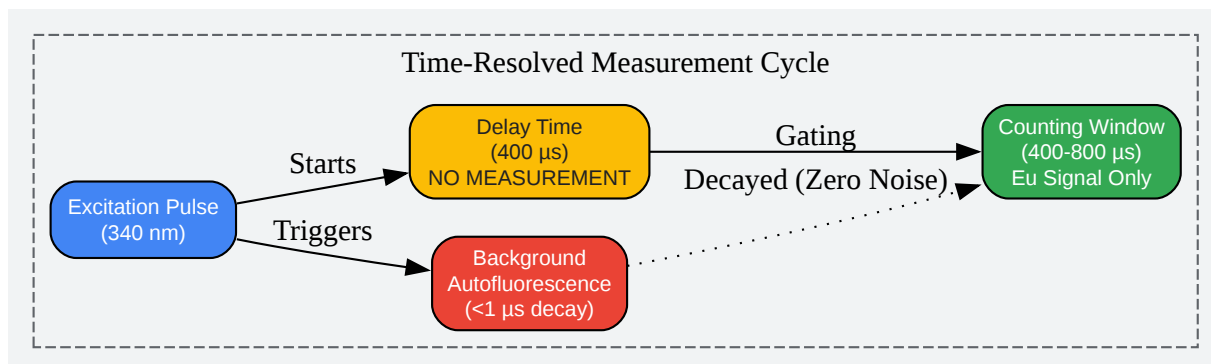
- **Large Stokes Shift:** Excitation occurs in the UV range (~340 nm), while emission is a sharp peak at ~615 nm. This >270 nm shift eliminates self-quenching and interference from excitation light.
- **Time-Resolved Detection:** Biological matrices (serum, plasma) and plastics autofluoresce with lifetimes in the nanosecond range.[6] Eu-chelates have lifetimes of 200–1000 μs . By introducing a delay time (typically 400 μs) before measurement, all background noise decays to zero, leaving only the specific Eu-signal.

The DELFIA Mechanism (Dissociation-Enhancement)

The "gold standard" TRFIA format involves two distinct chemical environments:

- **Binding Phase:** The antibody is labeled with a stable, non-fluorescent chelate (e.g., Eu-N1-ITC) that survives the assay's incubation and washing steps.
- **Measurement Phase:** An acidic Enhancement Solution is added.[7] This lowers the pH (dissociating Eu^{3+} from the antibody) and provides -diketones (e.g., 2-NTA) and synergistic agents (TOPO) in a micellar solution (Triton X-100). This new environment protects the Eu^{3+} from water quenching and triggers intense fluorescence.

Visualization: TRFIA Signal Gating



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Figure 1: The Principle of Time-Resolved Fluorometry. Measurement begins only after short-lived background fluorescence has completely decayed.[8]

Materials & Reagents

Critical Reagents

Component	Specification	Purpose
Labeling Chelate	N1-Eu-chelate (Eu-N1-ITC)	Stable conjugation to antibody Lysine residues.
Enhancement Sol.	0.1M Acetate-Phthalate (pH 3.2), 0.1% Triton X-100, 15 μM 2-NTA, 50 μM TOPO	Dissociates Eu and forms fluorescent micelle.
Assay Buffer	50 mM Tris-HCl (pH 7.8), 0.9% NaCl, 0.05% NaN ₃ , 0.5% BSA, 0.01% Tween-20	Reduces non-specific binding (NSB).
Wash Buffer	50 mM Tris-HCl (pH 7.8), 0.9% NaCl, 0.05% Tween-20	Removes unbound reagents. Must be Eu-free.
Microplates	High-binding White or Clear strips	White plates reflect signal; clear strips allow bottom reading (less common).

Equipment

- TRF Plate Reader: Must possess a flash lamp or laser capable of time-gated detection (e.g., PerkinElmer EnVision, Tecan Spark).
 - Settings: Excitation 340 nm | Emission 615 nm | Delay 400 μ s | Window 400 μ s.
- Plate Washer: Automated washer is highly recommended to ensure removal of unbound Eu-tracer.

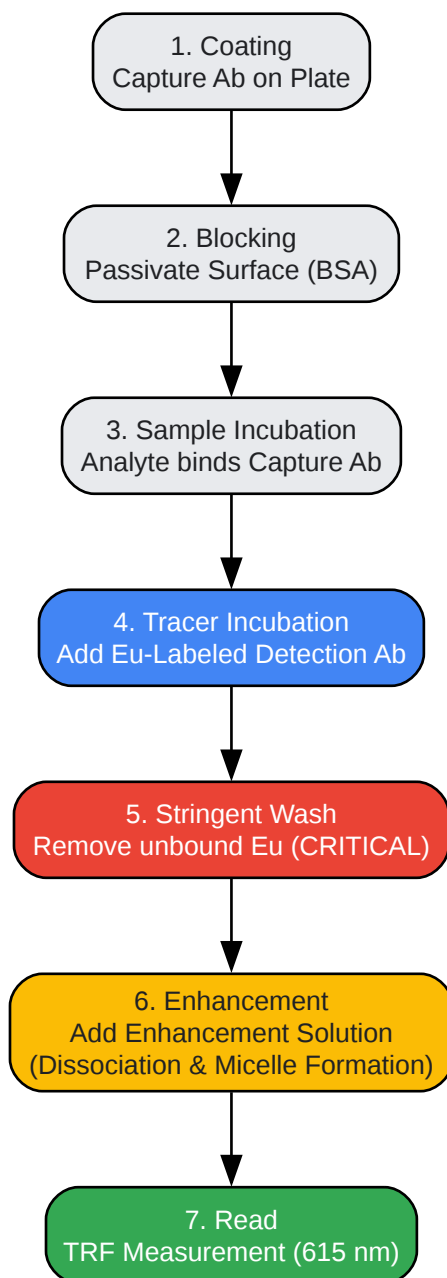
Experimental Protocol

Phase 1: Antibody Labeling (Eu-Conjugation)

Objective: Covalently attach the Eu-chelate to the detection antibody.

- Buffer Exchange: Transfer 1 mg of antibody into Labeling Buffer (50 mM Na_2CO_3 , pH 9.8) using a desalting column (e.g., PD-10). Note: Do not use Tris or buffers with primary amines.
- Reaction: Dissolve 0.5 mg Eu-N1-ITC chelate in distilled water. Add to antibody solution at a 50:1 molar excess (Chelate:Protein).
- Incubation: Incubate overnight at +4°C or 4 hours at Room Temperature (RT) with gentle rotation.
- Purification: Separate labeled antibody from free Eu-chelate using a Size Exclusion Column (Superdex 200 or Sephadex G-50) equilibrated with Elution Buffer (50 mM Tris-HCl, pH 7.8, 0.9% NaCl).
- Characterization: Measure absorbance at 280 nm (protein) and 340 nm (Eu-chelate) to calculate the Labeling Ratio (Target: 6–12 Eu/IgG).

Phase 2: Sandwich Immunoassay Workflow



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Figure 2: Step-by-step TRFIA Workflow. Note that the fluorescence is not "active" until Step 6.

Detailed Procedure:

- Coating: Coat white high-binding microplate wells with Capture Antibody (5 $\mu\text{g}/\text{mL}$ in PBS) overnight at 4°C.

- Blocking: Wash 2x. Add 300 μ L Blocking Buffer (PBS + 1% BSA + 5% Trehalose) for 2 hours at RT.
 - Tip: Trehalose improves stability if plates are dried for storage.
- Assay:
 - Add 100 μ L of Standards/Samples (diluted in Assay Buffer). Incubate 1–2 hours at RT with shaking (300 rpm).
 - Wash 4x with Wash Buffer.
 - Add 100 μ L of Eu-Labeled Detection Antibody (approx. 50–100 ng/mL). Incubate 1 hour at RT with shaking.
- Washing (Critical): Wash 6x with Wash Buffer.
 - Note: Any unbound Eu-chelate remaining will cause massive background upon enhancement.
- Enhancement: Add 200 μ L Enhancement Solution. Shake for 5 minutes at medium speed.
 - Mechanism:[6][8] The low pH dissociates Eu^{3+} . [9] The Triton X-100/TOPO/2-NTA components instantly capture the free Eu^{3+} into highly fluorescent micelles.
- Detection: Read plate on TRF reader within 1 hour.

Data Analysis & Quality Control

Curve Fitting

TRFIA data typically spans 4–5 logs of dynamic range. Linear regression is insufficient.

- Method: Use 4-Parameter Logistic (4PL) or 5-Parameter Logistic (5PL) non-linear regression.
 - Where

= Counts per Second (CPS),

= concentration,

= max signal,

= background.

Sensitivity Calculation

- Limit of Blank (LoB): Mean of Zero Standard + $1.645 \times \text{SD}$.
- Limit of Detection (LoD): Mean of Zero Standard + $3 \times \text{SD}$ (or LoB + $1.645 \times \text{SD}$ of low concentration sample).

Troubleshooting Guide

High Background

- Contamination: Europium is ubiquitous in dust and skin. Wear powder-free gloves. Do not let pipette tips touch surfaces.
- Inadequate Washing: The Enhancement Solution amplifies all Eu present. Increase wash cycles from 4x to 6x or 8x.
- Plate Type: Ensure white plates are used. Black plates quench signal; clear plates have higher crosstalk.

Low Signal

- Enhancement Failure: Did you shake the plate after adding Enhancement Solution? Mixing is required to form micelles.
- Quenching: Avoid Mn^{2+} , Cu^{2+} , Cr^{3+} , and $\text{Fe}^{2+}/\text{Fe}^{3+}$ in buffers (e.g., from hemolyzed blood). These ions quench Eu fluorescence. Use EDTA in sample buffers to chelate interfering metals if necessary (but ensure EDTA is washed away before adding Eu-tracer if the tracer is unstable, though N1 chelates are generally EDTA-resistant).

Signal Drift

- Temperature: Fluorescence is temperature-dependent. Equilibrate reagents and plate to RT before reading.

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